molecular formula C17H16FN3O2S B2707326 N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797716-09-6

N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2707326
CAS No.: 1797716-09-6
M. Wt: 345.39
InChI Key: KAPWWIINPXGKAR-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole is a type of heterocyclic compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It’s an electron-deficient monomer that can be introduced into various frameworks to create compounds with high fluorescence quantum yield .


Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif often involves cross-coupling reactions . For example, the Stille reaction has been used to obtain high yields of π-spacer–acceptor–π-spacer type compounds .


Molecular Structure Analysis

According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole, a similar compound, has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity .


Chemical Reactions Analysis

Compounds based on the benzo[c][1,2,5]thiadiazole motif have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .

Scientific Research Applications

Synthesis and Chemical Characterization

Microwave-Assisted Synthesis of Hybrid Molecules

Research has shown the efficiency of microwave-assisted synthesis in creating hybrid molecules containing thiadiazole derivatives, demonstrating their potential in medicinal chemistry for developing new drugs with antimicrobial, antilipase, and antiurease activities (Basoğlu et al., 2013).

Fluorophore Development for Tunable Emission

Fluorinated derivatives have been utilized in synthesizing color-tunable fluorophores based on 4-hydroxythiazole derivatives, indicating applications in materials science for developing new fluorescent materials with potential use in sensing and imaging technologies (Witalewska et al., 2019).

Biological Activities

Anticancer Activity

A study on 5-(3-indolyl)-1,3,4-thiadiazoles highlighted the synthesis and evaluation of these compounds for their cytotoxic effects against cancer cell lines, presenting a potential pathway for the development of new anticancer agents (Kumar et al., 2010).

Antimicrobial Evaluation

Research on 1,3,4-thiadiazole derivatives demonstrated significant antimicrobial activities, suggesting their use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Noolvi et al., 2016).

Material Science and Imaging

Quantitative Crystal Structure Analysis

Studies on biologically active thiadiazole derivatives have provided insights into their molecular geometry and interactions, useful for material science research in understanding and designing materials with specific properties (Panini et al., 2013).

Development of PET Radiotracers

Research into fluorine-18-labeled compounds for PET imaging, particularly those targeting serotonin receptors, indicates the potential of thiadiazole derivatives in developing new diagnostic tools in neurology and oncology (Lang et al., 1999).

Mechanism of Action

The mechanism of action of these compounds often involves the generation of nitrogen-centered radicals, followed by the addition of arenes .

Future Directions

Future research could focus on designing appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor, which can lead to promising photovoltaic materials . Also, the use of these compounds as potential visible-light organophotocatalysts has not received any in-depth study and could be an interesting area for future research .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-17(23-2,12-5-3-4-6-13(12)18)10-19-16(22)11-7-8-14-15(9-11)21-24-20-14/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPWWIINPXGKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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